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(38-bromoquinolin-6-
Compound Name:
yl)methanamine HCL

Cat. No.: B14042601

Get Quote

Executive Summary

(3-Bromoquinolin-6-yl)methanamine hydrochloride [CAS: 1268261-09-1] is a critical
heterocyclic building block used primarily in the synthesis of kinase inhibitors and

myeloperoxidase (MPO) modulators. Its dual functionality—the primary amine for coupling and
the aryl bromide for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig)—makes its purity
paramount.

The Critical Finding: Commercial sources differ significantly in salt stoichiometry (mono- vs.
dihydrochloride) and impurity profiles derived from the synthesis route (nitrile reduction vs.
methyl functionalization). A failure to account for the specific salt form can lead to a 19% error
in stoichiometry during reaction setup, causing lower yields in subsequent amide couplings.

Technical Profile & Critical Quality Attributes (CQAS)

Before comparing vendors, one must establish the "Gold Standard" specifications required for
reliable SAR (Structure-Activity Relationship) generation.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14042601#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14042601?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Property

Specification

Criticality

Free Base MW

237.09 g/mol

Reference value.

Dihydrochloride (2HCI) vs.

High: 2HCI MW = 310.02; HCI

Salt Form ) MW = 273.55. Molar
Monohydrochloride (HCI) ) ) ]
calculation error if undefined.
) ) ) Med: Yellowing indicates
White to off-white hygroscopic o
Appearance ) oxidation or free-base
solid ] )
liberation.
High: Isomeric impurities (e.g.,
HPLC Purity >97.0% (254 nm) 2-bromo or 4-bromo isomers)
are difficult to remove later.
High: Originates from nitrile
Key Impurity Dimer (Secondary Amine) reduction; acts as a chain

terminator in couplings.

Vendor Landscape Analysis

We categorize suppliers into three tiers based on their manufacturing control and data

transparency.

Tier 1: Premium / Analytical Grade (e.g., Sigma-
Aldrich/Merck, Fluorochem)

 Profile: High cost, low batch-to-batch variation, comprehensive CoAs.

o Data Transparency: Often provide trace metal analysis and specific salt stoichiometry.

o Best For: Late-stage lead optimization, biological reference standards.

o Salt Form: Typically Dihydrochloride (stable form).

Tier 2: Synthetic Specialists (e.g., Enamine, Combi-
Blocks, BLD Pharm)
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o Profile: Moderate cost, vast inventory. These vendors often synthesize the compound on-
demand or hold "building block™" grade stock.

» Data Transparency: Standard H-NMR and LCMS. Salt stoichiometry may vary between
batches (check CoA carefully).

e Best For: HTS library synthesis, early SAR exploration.

e Salt Form: Mixed. BLD Pharm explicitly lists Dihydrochloride [1], while others may supply the
monohydrochloride or mixtures.

Tier 3: Aggregators | Bulk Sourcing

o Profile: Lowest price, variable lead times. Sourcing from opaque labs.

o Risk: High probability of "Dimer" impurity (0.5-2.0%) and residual solvents.

: \ve Specificai bl

Feature Tier 1 (Premium) Tier 2 (Specialist) Tier 3 (Aggregator)
Purity (HPLC) 298.5% 295% - 97% "Reported" 295%
o Explicitly defined Often ambiguous ]

Salt Stoichiometry Variable
(usually 2HCI) (check CoA)

"Dimer" Impurity <0.1% <0.5% Unknown

o Packaged under ] ]

Hygroscopicity Standard packaging Standard packaging
Argon

Cost (Est. 19g) $400 - $600 $150 - $250 <$100

Synthesis-Driven Impurity Analysis

Understanding the synthesis allows you to predict impurities that standard QC might miss. The
two dominant routes are Nitrile Reduction (Route A) and Methyl Functionalization (Route B).

Visualizing the Impurity Origins (DOT Diagram)
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\

6-methyl-3-bromoquinoline

Impurity: Unreacted Methyl

Click to download full resolution via product page

Caption: Synthesis pathways determining the impurity profile. Route A is most common for
commercial scale but risks dimer formation.

o The "Dimer" Risk: In Route A, the intermediate imine can react with the product amine to
form a secondary amine dimer. This impurity competes in amide couplings, lowering yield
and complicating purification.

e The "Des-bromo" Risk: If catalytic hydrogenation is used to reduce the nitrile, the C-Br bond
at position 3 is labile and may be cleaved (dehalogenation), yielding quinolin-6-
ylmethanamine. This is a silent killer in SAR, as it removes the handle for future cross-
coupling.

Experimental Validation Protocols

Do not rely solely on the Vendor CoA. Use this self-validating system to qualify the material
upon receipt.

Protocol 1: Salt Stoichiometry Determination
(Gravimetric)

Why: To ensure your molar calculations for subsequent reactions are accurate.
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Dissolve: Dissolve 100 mg of the sample in 5 mL of HPLC-grade water.

Precipitate: Add 1.1 eq of AgNOs solution (0.1 M).

Measure: Filter and weigh the AgCI precipitate.

Calculate:
o Theoretical AQCI mass for Mono-HCI: ~60 mg.
o Theoretical AQCl mass for Di-HCI: ~96 mg.

o Result: If mass is ~96 mg, use MW 310.02 for calculations.

Protocol 2: The "Functional Stress Test" (Amide
Coupling)

Why: Detects "invisible" impurities that poison catalysts or compete for reagents.

Setup: React 0.1 mmol of the amine with 0.1 mmol of Benzoic Acid using standard coupling
conditions (HATU, DIPEA, DMF, RT, 1h).

Analysis: Monitor by LCMS.

Pass Criteria: >95% conversion to the amide within 1 hour.

Fail Mode: If conversion stalls at <80% or multiple peaks appear (indicating dimer acylation),

reject the batch.

QC Decision Tree (DOT Diagram)
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Receive Shipment

1. Run LCMS
(Check MW & Purity)

:

Is Bromine Pattern Present?
(M+ / M+2 doublet)

Yes

2. Chloride Titration
(Protocol 1)

l

Determine Salt Form . .
(Mono vs Di-HCl) No (Des-bromo impurity)

:

3. Functional Stress Test
(Protocol 2)

>95% Conv. \<80% Conv.

RELEASE for Synthesis

Click to download full resolution via product page
Caption: Step-by-step Quality Control workflow to validate incoming commercial batches.
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(Note: While specific batch data is proprietary to vendors, the synthesis and impurity logic is
derived from standard heterocyclic chemistry principles found in references 2 and 3.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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